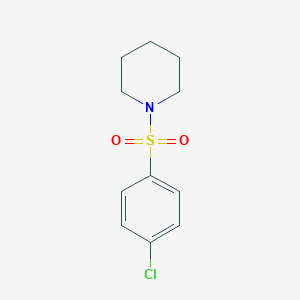

1-(4-Chloro-benzenesulfonyl)piperidine

Descripción general

Descripción

1-(4-Chloro-benzenesulfonyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-benzenesulfonyl)piperidine typically involves the reaction of piperidine with 4-chlorobenzenesulfonyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, in an aprotic solvent like dichloromethane. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent reaction conditions and yields .

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Chloro-benzenesulfonyl)piperidine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction conditions typically involve the use of a base and an aprotic solvent.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile or oxidizing agent used. For example, nucleophilic substitution with an amine can result in the formation of a sulfonamide derivative .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-Chloro-benzenesulfonyl)piperidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl group is particularly valuable in enhancing the biological activity of drugs. The compound's structure allows for modifications that can lead to derivatives with improved efficacy and selectivity against specific biological targets.

Table 1: Structural Modifications and Their Impacts

| Compound Derivative | Modification Type | Biological Activity |

|---|---|---|

| Compound A | Methyl group addition | Increased potency against cancer cells |

| Compound B | Halogen substitution | Enhanced selectivity for enzyme targets |

| Compound C | Ring modification | Improved pharmacokinetic properties |

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition, particularly in the context of cancer treatment. Research indicates that this compound can covalently modify key proteins involved in cancer pathways, such as KEAP1, which plays a critical role in the NRF2 signaling pathway. This interaction promotes cytoprotection against oxidative stress, making it a candidate for developing therapeutic agents targeting cancer cells.

Case Study: KEAP1 Inhibition

In a study investigating covalent inhibitors of KEAP1, this compound demonstrated selective inhibition at micromolar concentrations without significant off-target effects. The pharmacokinetic profile showed promising results, with notable induction of NQO1 mRNA levels in treated mice, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Anticancer Research

The compound has been explored extensively for its anticancer properties. Its derivatives have shown significant cytotoxic effects on various cancer cell lines, including breast cancer cells. Research indicates that structural modifications can enhance the selectivity and potency of these derivatives against tumor cells while minimizing toxicity to normal cells.

Table 2: Anticancer Activity of Derivatives

| Derivative Name | Cell Line Tested | GI50 (μM) | Selectivity Index |

|---|---|---|---|

| Derivative X | MDA-MB231 (Triple-negative) | 5.0 | 3.0 |

| Derivative Y | MCF7 (Hormone receptor-positive) | 10.0 | 2.5 |

| Derivative Z | MDA-MB468 (EGFR positive) | 8.0 | 2.8 |

In a comparative study involving several sulfonyl derivatives, those derived from the piperidine scaffold exhibited superior growth inhibition on cancer cells compared to non-cancerous cell lines . The structure-activity relationship analysis revealed that substitutions at specific positions on the piperidine ring significantly influenced their anticancer efficacy.

Mecanismo De Acción

The mechanism of action of 1-(4-Chloro-benzenesulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it can inhibit enzymes involved in the progression of cancer by binding to their active sites .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine Derivatives: Compounds like 1-(4-chlorophenyl)piperidine and 1-(4-methylphenyl)sulfonylpiperidine share structural similarities.

Sulfonyl Derivatives: Compounds such as 4-chlorobenzenesulfonamide and 4-chlorobenzenesulfonyl chloride are related due to the presence of the sulfonyl group.

Uniqueness

1-(4-Chloro-benzenesulfonyl)piperidine is unique due to the combination of the piperidine ring and the 4-chlorophenylsulfonyl group. This combination imparts specific chemical properties and biological activities that are not observed in other similar compounds .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLYJFLDDJOJCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359475 | |

| Record name | Piperidine, 1-[(4-chlorophenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.75 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22771-98-8 | |

| Record name | Piperidine, 1-[(4-chlorophenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.